molecular formula C37H61BrN2 B3363630 4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide CAS No. 103998-45-4

4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide

Cat. No.: B3363630
CAS No.: 103998-45-4
M. Wt: 613.8 g/mol
InChI Key: MHJYTWMXELDGBE-UHFFFAOYSA-M
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Description

4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide is a synthetic organic compound known for its unique structural and functional properties. It is often used in various scientific research applications due to its ability to act as a fluorescent probe and its involvement in molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-docosylpyridinium bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound, altering its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.

    Biology: Employed in imaging techniques to visualize cellular structures and processes.

    Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide involves its ability to interact with various molecular targets. The compound can be photoexcited, leading to the formation of an intramolecular charge transfer state. This property makes it useful in fluorescence-based applications, where it can act as a probe to detect changes in the environment or the presence of specific molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide: Another compound with similar structural features and applications.

    4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide.

Uniqueness

This compound is unique due to its long alkyl chain, which imparts specific properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly useful in studies involving membrane dynamics and interactions.

Properties

IUPAC Name

4-[(E)-2-(1-docosylpyridin-1-ium-4-yl)ethenyl]-N,N-dimethylaniline;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H61N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-32-39-33-30-36(31-34-39)25-24-35-26-28-37(29-27-35)38(2)3;/h24-31,33-34H,4-23,32H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJYTWMXELDGBE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H61BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103998-45-4
Record name 4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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